(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Description
(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one and related compounds have been synthesized and studied for their biological activity. For instance, a study by Mhaske et al. (2014) focused on synthesizing derivatives of thiazole and piperazine, which showed moderate to good antimicrobial activity.
Antimicrobial and Anticancer Potential
The compound's analogs have demonstrated potential in antimicrobial and anticancer applications. For example, Kumar et al. (2014) synthesized 4-thiazolidinone analogues showing antiproliferative effects on human leukemic cells. Similarly, Desai et al. (2022) developed sulfur-containing pyrazole-pyridine hybrids, exhibiting antimicrobial activity against various bacterial and fungal strains.
Antitubercular and Antioxidant Effects
Compounds with structural similarities have shown effectiveness against tuberculosis and as antioxidants. For example, Jallapally et al. (2014) reported on piperazine-thiosemicarbazone hybrids as potent inhibitors of Mycobacterium tuberculosis. Moreover, Mallesha et al. (2014) explored 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for their antioxidant activity.
Antiviral Properties
There are indications of antiviral properties in similar compounds. Romero et al. (1994) synthesized analogues of U-80493E, a compound structurally related to the subject molecule, which showed potent inhibition of HIV-1 reverse transcriptase.
Dual Action Antidepressants
Compounds with the piperazine moiety have been investigated for their potential as dual-action antidepressants. Orus et al. (2002) synthesized benzo[b]thiophene derivatives, evaluating their affinity for 5-HT1A receptors and serotonin reuptake inhibition, showing promising results for depression treatment.
Properties
IUPAC Name |
(5E)-5-[(2-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-7-3-5-9-18(16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-8-4-6-10-19(17)27-2/h3-10,15H,11-14H2,1-2H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHNMWZEBXCHF-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4OC)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4OC)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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